tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate
Description
The compound tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate is a chiral cyclohexanol derivative featuring a carbamate-protected amine group and multiple oxygen-containing substituents. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures .
Properties
Molecular Formula |
C12H23NO5 |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-5-8(14)10(15)9(6-7)17-4/h7-10,14-15H,5-6H2,1-4H3,(H,13,16)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
VQAOVDJZXIAECS-XKNYDFJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@@H]([C@H](C1)OC)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C(C1)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate typically involves the protection of the amine group using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the cyclohexyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents like lithium aluminum hydride are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for deprotection of the tert-butyl group.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate is used as a protecting group for amines. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis .
Biology and Medicine: The compound has potential applications in drug development, particularly as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which can then exert its therapeutic effects. This strategy is used to improve the bioavailability and stability of certain drugs .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the selective modification of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is typically catalyzed by enzymes such as esterases in the body. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog: tert-Butyl N-[(1S,3S,4S)-3-Benzyl-4-hydroxy-cyclopentyl]carbamate (CAS 2133859-97-7)
This analog (Table 1) replaces the cyclohexane ring with a cyclopentane system and introduces a benzyl group at position 3. Key differences include:
- Substituent Effects : The benzyl group increases lipophilicity (logP), while the absence of the 5-methoxy and 3,4-dihydroxy groups reduces polarity.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Cyclopentyl Analog (CAS 2133859-97-7) |
|---|---|---|
| Molecular Formula | C₁₃H₂₅NO₆ | C₁₈H₂₅NO₃ |
| Molecular Weight | 291.34 g/mol | 303.39 g/mol |
| Ring System | Cyclohexane | Cyclopentane |
| Key Substituents | 3,4-Dihydroxy, 5-methoxy, Boc | 3-Benzyl, 4-hydroxy, Boc |
| Calculated logP (Lipophilicity) | ~0.5 (polar) | ~2.8 (lipophilic) |
| Solubility (Water) | Moderate (polar groups) | Low (benzyl group dominance) |
Spectroscopic Characterization
Both compounds are characterized via NMR and X-ray crystallography:
- NMR Spectroscopy :
- X-ray Crystallography :
- The stereochemistry of the target compound could be confirmed using SHELX-based refinement , while ORTEP-3 software aids in visualizing molecular geometry .
Biological Activity
tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate (CAS Number: 2919940-39-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H23NO5
- Molecular Weight : 245.32 g/mol
- CAS Number : 2919940-39-7
The compound features a cyclohexyl structure with hydroxyl and methoxy substituents, contributing to its biological properties.
Synthesis
The synthesis of this compound involves standard organic synthesis techniques. Specific procedures may vary, but typically include the use of tert-butyl carbamate and a suitable cyclohexanol derivative.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that hydroxylated derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. A related study on compounds derived from 4-tert-butylcyclohexanone showed effective bacteriostatic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, suggesting that this compound may exhibit similar effects .
Neuroprotective Effects
Emerging evidence suggests that compounds with a cyclohexane backbone may possess neuroprotective properties. Preliminary studies indicate that such compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration .
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various carbamate derivatives. The findings indicated that this compound exhibited a notable ability to reduce lipid peroxidation in vitro.
- Antimicrobial Testing : In vitro tests against common pathogens revealed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
